molecular formula C22H27N3O3S2 B1676515 Metopimazine CAS No. 14008-44-7

Metopimazine

Cat. No.: B1676515
CAS No.: 14008-44-7
M. Wt: 445.6 g/mol
InChI Key: BQDBKDMTIJBJLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metopimazine is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors , and also α1-adrenoceptors and histamine H1 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and behavior.

Mode of Action

This compound exerts its antiemetic effects via the chemoreceptor trigger zone . It acts as a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of this compound is thought to underlie its antiemetic and gastroprokinetic effects .

Biochemical Pathways

This compound primarily affects the dopaminergic pathways in the body. By blocking the D2 and D3 receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the regulation of mood, behavior, and the gastrointestinal system .

Pharmacokinetics

This compound undergoes high first-pass metabolism that produces this compound acid (MPZA), the major circulating metabolite in humans . The maximum plasma concentration (Cmax) of this compound is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . The bioavailability of oral this compound is 19–34% . Oral absorption is reduced by food .

Result of Action

The primary result of this compound’s action is its antiemetic effect , which is used to treat nausea and vomiting . This is achieved through its antagonistic action on the dopamine D2 receptors, which helps regulate the gastrointestinal system and suppress the emetic response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food intake can reduce the oral absorption of this compound, affecting its bioavailability . Furthermore, the drug is primarily metabolized by a liver amidase in humans , suggesting that liver function and health can significantly impact the drug’s metabolism and efficacy.

Biochemical Analysis

Biochemical Properties

Metopimazine has a high affinity for dopamine D2 receptors, α1-adrenoceptors, and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . The nature of these interactions involves binding to these receptors, inhibiting their function, and thus exerting its antiemetic effects .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-dopaminergic activity. By binding to dopamine D2 receptors, this compound can influence cell signaling pathways and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with dopamine D2 receptors, α1-adrenoceptors, and histamine H1 receptors . This binding inhibits the function of these receptors, leading to its antiemetic effects .

Temporal Effects in Laboratory Settings

A new method for the quantitative determination of this compound by spectrophotometry has been proposed . This method is based on the absorbance of its previously prepared sulfoxide derivative . The sulfoxide derivative is formed quickly and quantitatively at room temperature by adding potassium caroate solution .

Metabolic Pathways

This compound is primarily metabolized by a liver amidase in humans . This suggests that it interacts with enzymes in the liver to be metabolized and excreted from the body .

Transport and Distribution

Given its metabolic pathway, it is likely that it is transported to the liver for metabolism .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver where it is metabolized .

Preparation Methods

The synthesis of metopimazine involves several steps. One method starts with 2-nitro-4-methylsulfonyl thiophenol, which undergoes hydrogenation reduction to form 2-amino-4-methylsulfonyl thiophenol. This intermediate then undergoes C-N/C-S coupling reactions with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand . This method is efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Metopimazine undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the formation of its sulfoxide derivative through oxidation with potassium caroate solution . This reaction is specific and quantitative, making it useful for analytical purposes. The major product formed from this reaction is the sulfoxide derivative of this compound .

Properties

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161224
Record name Metopimazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-44-7
Record name Metopimazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metopimazine [USAN:INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metopimazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Metopimazine
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URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metopimazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367
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Record name METOPIMAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Metopimazine?

A1: this compound is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]

Q2: How does this compound compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?

A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, this compound appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]

Q3: Does this compound interact with other neurotransmitter receptors?

A3: Yes, this compound exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []

Q4: What formulation strategies have been explored to improve this compound's delivery?

A4: Research has explored incorporating this compound into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing this compound's skin penetration in vitro. [, ]

Q5: What is the bioavailability of this compound when administered orally?

A5: The oral bioavailability of this compound is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.

Q6: How does food intake affect the serum concentrations of this compound?

A6: Studies show that food intake decreases the serum concentrations of this compound. [] It is recommended that this compound be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.

Q7: How is this compound metabolized in humans?

A7: The primary metabolic pathway of this compound involves a liver amidase, which converts it to this compound acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in this compound metabolism. []

Q8: What is the pharmacokinetic profile of this compound in children?

A8: A study investigating the pharmacokinetics of orally administered this compound in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of this compound acid (MPZA) were higher than those of the parent drug.

Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of this compound?

A9: Numerous clinical trials have been conducted to assess the efficacy of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated this compound alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]

Q10: What are the common side effects associated with this compound?

A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when this compound is used in combination with other antiemetic agents. [, ]

Q11: Has this compound been linked to an increased risk of stroke?

A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including this compound. [] The study suggested a higher risk in the first few days of use.

Q12: What analytical techniques have been used to quantify this compound and its metabolite in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of this compound and its active metabolite, this compound acid (MPZA), in serum. []

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